Hexadecatetraenoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

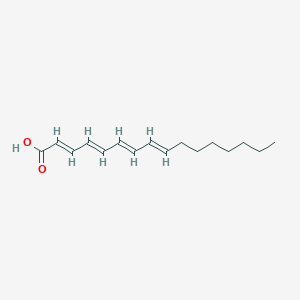

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H24O2 |

|---|---|

Molecular Weight |

248.36 g/mol |

IUPAC Name |

(2E,4E,6E,8E)-hexadeca-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h8-15H,2-7H2,1H3,(H,17,18)/b9-8+,11-10+,13-12+,15-14+ |

InChI Key |

BJNARTXTPVWSGJ-SRGMUBKESA-N |

Isomeric SMILES |

CCCCCCC/C=C/C=C/C=C/C=C/C(=O)O |

Canonical SMILES |

CCCCCCCC=CC=CC=CC=CC(=O)O |

Synonyms |

6Z,9Z,12Z,15-hexadecatetraenoic acid hexadecatetraenoic acid |

Origin of Product |

United States |

Foundational & Exploratory

Hexadecatetraenoic Acid: A Comprehensive Technical Guide to its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecatetraenoic acid (HDTA) is a 16-carbon polyunsaturated fatty acid with four double bonds, exhibiting a range of biological activities that are of increasing interest to the scientific community. Found predominantly in marine algae and certain plants, HDTA isomers and their metabolites are implicated in a variety of physiological and pathological processes, including inflammation, cancer, and lipid metabolism. This technical guide provides an in-depth overview of the biological significance of HDTA, focusing on its signaling pathways, quantitative analysis, and the experimental methodologies used in its study. The complex and sometimes contradictory roles of HDTA underscore its potential as both a therapeutic target and a modulator of drug efficacy.

Introduction

This compound (HDTA), a C16 polyunsaturated fatty acid (PUFA), exists in various isomeric forms depending on the position of its four double bonds.[1] While not as prevalent in the human diet as other PUFAs, it is abundant in marine microalgae and some terrestrial plants.[1][2] The biological significance of HDTA is multifaceted; it is a constituent of cellular membranes, a precursor for the biosynthesis of longer-chain fatty acids like docosahexaenoic acid (DHA), and a substrate for the production of potent signaling molecules.[1] As a PUFA, HDTA can influence cell membrane fluidity, which in turn modulates the activity of membrane-bound proteins and signaling cascades.[1] This guide will explore the intricate roles of HDTA in cellular signaling, its impact on disease, and the analytical techniques used for its investigation.

Biosynthesis and Occurrence

The primary sources of HDTA are marine microalgae, particularly green algae (Chlorophyta) and certain dinoflagellates, which are significant producers of the 16:4(n-3) isomer.[3] In terrestrial plants, the precursor 7,10,13-hexadecatrienoic acid (16:3) is a notable component of galactolipids in "16:3 plants" such as Arabidopsis thaliana.[3] The biosynthesis of C16 PUFAs in plants occurs through two main pathways: the prokaryotic pathway in the chloroplasts and the eukaryotic pathway in the endoplasmic reticulum.[1]

Quantitative Data

The concentration of HDTA and its isomers varies significantly across different biological sources. The following tables summarize key quantitative findings from various studies.

Table 1: Quantitative Analysis of this compound in Biological Samples

| Sample Type | Isomer | Concentration/Level | Analytical Method | Reference |

| Human Plasma | 16:4(n-3) | Linearity: 1-100 nmol/L; LOQ: 1.0 nmol/L; LOD: 0.8 nmol/L | LC-MS/MS | [4] |

| Mouse Plasma | 16:4(n-3) | Linearity: 1-100 nmol/L; LOQ: 1.0 nmol/L; LOD: 0.8 nmol/L | LC-MS/MS | [4] |

| Mouse Plasma | 16:4(n-1) | Detected at < 1% of total fatty acids after dietary intervention | GC-MS | [5] |

| Mouse Liver | 16:4(n-1) | Detected at < 1% of total fatty acids after dietary intervention | GC-MS | [5] |

| Mouse Adipose Tissue | 16:4(n-1) | Barely accumulated after dietary intervention | GC-MS | [5] |

| Marine Microalgae (Undaria pinnatifida) | 16:4(n-3) | 421.2 ± 14.9 ng/mL | LC-HRMS | [6] |

| Lepidium sativum Seed Oil | 7,10-Hexadecadienoic acid | Major constituent | GC-MS | [7] |

Table 2: Effects of this compound Isomers on Biological Parameters

| Isomer | Model System | Dosage/Concentration | Effect | Reference |

| 6,9,12,15-Hexadecatetraenoic acid (C16:4n-1) ethyl ester | Mice | 10% of diet for 4 weeks | Lowered plasma triacylglycerol content | [5] |

| (7E)-9-oxohexadec-7-enoic acid | In vitro (hepatocytes, adipocytes) | EC50 in micromolar range | Dual PPARα and PPARγ agonist | [8] |

| (10E)-9-oxohexadec-10-enoic acid | In vitro (hepatocytes, adipocytes) | EC50 in micromolar range | Dual PPARα and PPARγ agonist | [8] |

| trans-9-hexadecenoic acid | Human serum | Increasing levels | Correlated with increased hs-CRP and fibrinogen | [9] |

Signaling Pathways

HDTA and its metabolites exert their biological effects through various signaling pathways. Two prominent pathways are the GPR120 and PPAR signaling cascades.

GPR120 Signaling Pathway

The G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a receptor for long-chain fatty acids, including the omega-3 fatty acid 16:4(n-3).[1][10] Activation of GPR120 in macrophages has been shown to have potent anti-inflammatory effects by inhibiting the TLR4 and TNF-α inflammatory signaling pathways.[11] This occurs through a β-arrestin 2-dependent mechanism that sequesters TAB1, thereby inhibiting TAK1 activation and subsequent NF-κB and JNK signaling.[10][11] However, in the context of cancer chemotherapy, activation of GPR120 on splenic macrophages by 16:4(n-3) can induce resistance to DNA-damaging agents.[1] This highlights the context-dependent nature of GPR120 signaling.

PPAR Signaling Pathway

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate gene expression, particularly those involved in lipid metabolism and inflammation.[12] Oxidized metabolites of hexadecadienoic acid, specifically (7E)-9-oxohexadec-7-enoic acid and (10E)-9-oxohexadec-10-enoic acid, have been identified as dual agonists for PPARα and PPARγ.[8] Upon activation by these ligands, PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription.[12] Activation of PPARα is associated with increased fatty acid oxidation, while PPARγ activation is linked to adipogenesis and improved insulin sensitivity.[8][12]

Roles in Disease

Cancer

The role of HDTA in cancer is complex and appears to be isomer-dependent. The 16:4(n-3) isomer has been shown to induce resistance to chemotherapy in vivo.[1] This effect is mediated by the activation of splenic macrophages through GPR120, leading to the production of chemoprotective lysophosphatidylcholines.[1] Conversely, other studies have suggested anti-cancer properties for related fatty acids. For instance, hexadecanoic acid, a saturated C16 fatty acid, has been shown to suppress cancer cell growth through apoptosis. While not directly HDTA, this suggests that the saturation and configuration of the fatty acid chain are critical determinants of its effect on cancer cells. The activation of the MAPK signaling pathway is a common feature in many cancers, and while direct studies on HDTA are limited, other fatty acids are known to modulate this pathway. Further research is needed to elucidate the specific effects of different HDTA isomers on cancer cell signaling pathways like MAPK and NF-κB.

Inflammation

As a polyunsaturated fatty acid, HDTA is a precursor to lipid mediators that can modulate inflammation. While less studied than arachidonic acid, derivatives of HDTA can influence inflammatory responses. For instance, some isomers of hexadecenoic acid have demonstrated anti-inflammatory properties.[13] The activation of PPARs by oxo-HDTA metabolites can also contribute to anti-inflammatory effects by repressing the expression of pro-inflammatory cytokines.[8] However, some trans isomers of hexadecenoic acid have been associated with increased levels of inflammatory markers in human serum, indicating a pro-inflammatory potential.[9]

Experimental Protocols

Accurate investigation of HDTA requires robust experimental protocols for its extraction, derivatization, and analysis.

Lipid Extraction from Microalgae

This protocol describes a general method for extracting total lipids from microalgae, a primary source of HDTA.

Materials:

-

Lyophilized microalgae biomass

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes with PTFE-lined screw caps

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Weigh a known amount of lyophilized microalgae biomass into a glass centrifuge tube.

-

Add a mixture of chloroform:methanol (2:1, v/v) to the biomass. A common ratio is 20 mL of solvent per gram of biomass.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell disruption.

-

Centrifuge the homogenate to pellet the cell debris.

-

Carefully transfer the supernatant (the lipid-containing solvent) to a new glass tube.

-

To the supernatant, add 0.2 volumes of 0.9% NaCl solution to wash the extract and remove non-lipid contaminants.

-

Vortex the mixture and centrifuge to separate the phases.

-

Carefully collect the lower chloroform layer, which contains the lipids.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

-

The dried lipid extract can be stored under an inert atmosphere at -80°C for further analysis.

Fatty Acid Methyl Ester (FAME) Preparation for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids are typically converted to their more volatile methyl esters.

Materials:

-

Total lipid extract

-

Methanol

-

0.5 M NaOH in methanol

-

12-14% Boron trifluoride (BF₃) in methanol

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Glass tubes with PTFE-lined screw caps

-

Heating block or water bath

-

GC-MS system

Procedure:

-

Dissolve a known amount of the dried lipid extract in a small volume of methanol in a glass tube.

-

Add 0.5 M NaOH in methanol to the tube for saponification. Heat at 100°C for 5-10 minutes.

-

After cooling, add BF₃-methanol reagent for methylation. Seal the tube and heat at 100°C for 2-5 minutes.

-

Cool the tube to room temperature. Add hexane and a saturated NaCl solution to the tube and vortex to extract the FAMEs into the hexane layer.

-

Centrifuge to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

The FAME-containing hexane solution is now ready for injection into the GC-MS.

Conclusion and Future Directions

This compound and its metabolites are biologically active lipids with diverse and significant roles in cellular signaling, metabolism, and disease. Their effects are often isomer-specific and context-dependent, presenting both therapeutic opportunities and potential challenges, such as the induction of chemotherapy resistance. The activation of GPR120 and PPARs by HDTA and its derivatives highlights key mechanisms through which these fatty acids exert their effects.

For researchers and drug development professionals, several avenues for future investigation are apparent:

-

Isomer-Specific Research: A deeper understanding of the distinct biological activities of various HDTA isomers is crucial for harnessing their therapeutic potential.

-

Mechanism of Action in Cancer: Elucidating the precise molecular mechanisms by which different HDTA isomers promote or inhibit cancer cell proliferation and survival is a critical area for future research.

-

Clinical Investigations: To date, there is a lack of clinical trial data specifically focused on this compound. Future studies should investigate the impact of dietary interventions with specific HDTA isomers on inflammatory diseases, metabolic disorders, and cancer treatment outcomes.

-

Metabolite Profiling: Comprehensive profiling of HDTA metabolites in various physiological and pathological states will help to identify novel bioactive lipids and biomarkers.

The continued exploration of the biological significance of this compound holds promise for the development of novel therapeutic strategies and a better understanding of the intricate roles of dietary fatty acids in health and disease.

References

- 1. Fatty acid 16:4(n-3) stimulates a GPR120-induced signaling cascade in splenic macrophages to promote chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Rapid extraction of total lipids from microalgae protocol v5 [protocols.io]

- 4. Development and validation of a quantitative LC-tandem MS assay for hexadeca-4,7,10,13-tetraenoic acid in human and mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of 6,9,12,15-Hexadecatetraenoic Acid (C16:4n-1)-Ethyl Ester on Lipid Content and Fatty Acid Composition in the Blood and Organs of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microalgae lipid extraction: a novel lab-scale method within a biorefinery approach (fractioning) [portal.amelica.org]

- 7. Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluations of marine oxohexadecenoic acids: PPARα/γ dual agonism and anti-diabetic target gene effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medicalnewsbulletin.com [medicalnewsbulletin.com]

- 10. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cusabio.com [cusabio.com]

- 13. Release of Anti-Inflammatory Palmitoleic Acid and Its Positional Isomers by Mouse Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Natural Sources of Hexadecatetraenoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecatetraenoic acid (HDTA) encompasses a group of polyunsaturated fatty acids (PUFAs) characterized by a 16-carbon backbone and four double bonds. The specific arrangement and stereochemistry of these double bonds give rise to various isomers, each with potentially unique biological activities. These molecules are integral components of cellular membranes, act as precursors to potent signaling molecules, and play significant roles in metabolic regulation and inflammatory processes. This technical guide provides an in-depth overview of the primary natural sources of HDTA isomers, detailed methodologies for their analysis, and an exploration of their roles in key signaling pathways.

Quantitative Distribution of this compound Isomers

The abundance and specific isomeric profile of hexadecatetraenoic acids vary considerably across different natural sources. Marine microalgae are prominent producers of the omega-3 isomer, all-cis-4,7,10,13-hexadecatetraenoic acid (16:4n-3). In contrast, terrestrial plants, particularly those classified as "16:3 plants," are characterized by the presence of the related C16 PUFA, all-cis-7,10,13-hexadecatrienoic acid (16:3n-3), primarily within the galactolipids of chloroplasts. Fish oils can also contain HDTA isomers, typically reflecting the fatty acid composition of their dietary sources, which are often marine phytoplankton.

Below are tables summarizing the quantitative data of these fatty acids in various natural sources.

Table 1: Percentage of this compound Isomers in Marine Microalgae (% of Total Fatty Acids)

| Phylum/Class | Species | Isomer | Percentage (%) |

| Haptophyta | Emiliana huxleyi | 16:4n-3 | High |

| Dinophyta | Karenia mikimotoi | 16:4n-3 | Present |

| Ochrophyta (Diatoms) | Thalassiosira sp. | 16:4n-3 | Present |

| Chlorophyta | Ulva sp. | 16:4n-3 | Present |

Table 2: Percentage of Hexadecatrienoic Acid in Terrestrial Plants (% of Total Fatty Acids in Leaf Lipids)

| Plant Type | Species | Isomer | Percentage (%) |

| 16:3 Plant | Arabidopsis thaliana | 16:3n-3 | High in galactolipids |

| 16:3 Plant | Spinach (Spinacia oleracea) | 16:3n-3 | ~30% in MGDG[1] |

| 18:3 Plant | Pea (Pisum sativum) | 16:3n-3 | Low to negligible |

Table 3: Percentage of this compound Isomers in Fish Oils (% of Total Fatty Acids)

| Fish Species | Oil Source | Isomer | Percentage (%) |

| South African Pilchard | Body Oil | 6,9,12,15-hexadecatetraenoic acid | Identified |

| Herring | Body Oil | 6,9,12,15-octadecatetraenoic acid (C18) | Identified |

| Various | Supplements | 16:4 isomers | Variable, often low |

Experimental Protocols

Accurate quantification and characterization of this compound isomers necessitate meticulous experimental procedures. The following sections detail the core methodologies for lipid extraction and analysis.

Lipid Extraction from Biological Samples (Modified Folch Method)

This protocol is a widely used method for extracting total lipids from biological tissues.

Materials:

-

Biological sample (e.g., microalgal pellet, plant leaf tissue)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Homogenizer (e.g., tissue grinder, bead beater)

-

Centrifuge

-

Separatory funnel or centrifuge tubes

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Homogenization: Weigh the biological sample and homogenize it in a chloroform:methanol (2:1, v/v) solution. The final volume of the solvent mixture should be approximately 20 times the volume of the sample (e.g., 1 g of tissue in 20 mL of solvent).[2]

-

Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker to ensure thorough lipid extraction.[3]

-

Phase Separation: Transfer the homogenate to a separatory funnel or a centrifuge tube. Add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for a 20 mL extract). Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) to facilitate phase separation.[2]

-

Collection of Lipid Phase: After centrifugation, two distinct phases will be visible. The lower phase is the chloroform layer containing the lipids, and the upper phase is the methanol-water layer containing polar non-lipid molecules. Carefully collect the lower chloroform phase.

-

Solvent Evaporation: Evaporate the chloroform from the collected lipid extract using a rotary evaporator or under a stream of nitrogen. The resulting residue is the total lipid extract.

-

Storage: The dried lipid extract can be redissolved in a small volume of chloroform or another suitable solvent and stored under a nitrogen atmosphere at -20°C or lower to prevent oxidation.

Analysis of Fatty Acid Isomers by Gas Chromatography-Mass Spectrometry (GC-MS) following Transesterification to Fatty Acid Methyl Esters (FAMEs)

This protocol outlines the conversion of fatty acids within the lipid extract to their more volatile methyl esters for GC-MS analysis.

Materials:

-

Total lipid extract

-

Toluene

-

Methanolic HCl or Boron trifluoride-methanol (BF3-methanol) reagent

-

Hexane

-

Anhydrous sodium sulfate

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., fused silica capillary column)

Procedure:

-

Transesterification:

-

Dissolve the dried lipid extract in a known volume of toluene.

-

Add the transesterification reagent (e.g., methanolic HCl or BF3-methanol).

-

Seal the reaction vial and heat at a controlled temperature (e.g., 80-100°C) for a specified time (e.g., 1-2 hours) to facilitate the conversion of fatty acids to FAMEs.

-

-

Extraction of FAMEs:

-

After cooling the reaction mixture to room temperature, add water and hexane.

-

Vortex the mixture vigorously to extract the FAMEs into the hexane layer.

-

Centrifuge to separate the phases.

-

-

Isolation and Drying:

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

-

GC-MS Analysis:

-

Inject an aliquot of the FAMEs solution into the GC-MS system.

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a controlled rate.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI)

-

Mass Range: Scan a suitable mass range (e.g., m/z 50-550) to detect the characteristic fragmentation patterns of FAMEs.

-

-

-

Identification and Quantification:

-

Identify the different FAMEs based on their retention times and mass spectra by comparing them to known standards and mass spectral libraries.

-

Quantify the relative abundance of each fatty acid isomer by integrating the peak areas in the chromatogram.

-

Signaling Pathways and Biosynthesis

This compound isomers are involved in crucial biological pathways, from their synthesis in primary producers to their role as signaling molecules in mammals.

Biosynthesis of 7,10,13-Hexadecatrienoic Acid (16:3) in Plants

In "16:3 plants," the synthesis of 16:3 is a key feature of the "prokaryotic pathway" of galactolipid synthesis, which is localized within the chloroplasts. This pathway is distinct from the "eukaryotic pathway" that primarily involves the endoplasmic reticulum.

Caption: Biosynthesis of 16:3 fatty acid in plant chloroplasts.

GPR120 Signaling Pathway Activated by Omega-3 Fatty Acids

The G protein-coupled receptor 120 (GPR120) acts as a receptor for omega-3 fatty acids, including this compound isomers. Activation of GPR120 initiates signaling cascades that have significant anti-inflammatory and insulin-sensitizing effects.[4]

Caption: GPR120 signaling pathway activated by omega-3 fatty acids.

Experimental Workflow

The overall process for the analysis of this compound isomers from natural sources can be summarized in the following workflow.

Caption: Experimental workflow for fatty acid analysis.

Conclusion

This compound isomers represent a fascinating and biologically significant class of polyunsaturated fatty acids. Their diverse distribution in marine and terrestrial ecosystems underscores their fundamental roles in cellular structure and signaling. For researchers and professionals in drug development, a thorough understanding of their natural sources, coupled with robust analytical methodologies, is paramount for exploring their therapeutic potential. The continued investigation into the biosynthesis and biological activities of these molecules holds promise for the discovery of novel bioactive compounds with applications in nutrition, pharmacology, and biotechnology.

References

- 1. aocs.org [aocs.org]

- 2. A Single-Step Method for Rapid Extraction of Total Lipids from Green Microalgae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. econstor.eu [econstor.eu]

- 4. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of Hexadecatetraenoic Acid in Marine Algae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecatetraenoic acid (16:4) is a polyunsaturated fatty acid (PUFA) of significant biological interest, found predominantly in marine algae.[1] As a key component of membrane lipids, particularly within the chloroplasts, it plays a crucial role in maintaining membrane fluidity and function, especially in the often-cold marine environments.[2] This technical guide provides a comprehensive overview of the biosynthetic pathways of this compound in marine algae, detailing the enzymatic processes, relevant quantitative data, and the experimental protocols utilized for its study. This information is critical for researchers in phycology, lipid biochemistry, and for professionals in drug development exploring novel bioactive compounds from marine sources.

Core Biosynthetic Pathways

The synthesis of this compound in marine algae primarily proceeds through the aerobic desaturase/elongase pathway, starting from the precursor palmitic acid (16:0).[3] This pathway is a multi-step process involving a series of desaturation reactions catalyzed by specific fatty acid desaturases. While an anaerobic polyketide synthase (PKS) pathway for PUFA synthesis also exists in some marine microorganisms, the desaturase/elongase pathway is the principal route for 16:4 production in most photosynthetic algae.[2][4]

The biosynthesis is compartmentalized within the algal cell. The initial synthesis of palmitic acid occurs in the plastids via the fatty acid synthase (FAS) complex.[5] Subsequent desaturation reactions to form 16:4 are also predominantly localized within the plastids, often referred to as the "prokaryotic pathway," leading to the enrichment of this fatty acid in plastidial glycerolipids like monogalactosyldiacylglycerol (MGDG).[6][7]

The Aerobic Desaturase Pathway for 16:4(n-3) Biosynthesis

The most commonly reported isomer of this compound in marine algae is 16:4(n-3), with the double bonds typically located at positions 4, 7, 10, and 13 (cis-4,7,10,13-hexadecatetraenoic acid).[1] The biosynthesis of this isomer from palmitic acid (16:0) involves a sequence of four desaturation steps. The precise order of these desaturations can vary between algal species, but a plausible pathway is illustrated below.

The initial step is the desaturation of palmitic acid (16:0) to form a monounsaturated C16 fatty acid. This is followed by sequential desaturations catalyzed by specific desaturases to introduce the additional double bonds. The final desaturation at the Δ4 position is a critical step in the formation of 16:4(n-3).[4]

Quantitative Data on Fatty Acid Composition

The abundance of this compound varies significantly among different species of marine algae. The following tables summarize the fatty acid composition of selected marine algae known to produce 16:4, providing a quantitative perspective on its prevalence relative to other fatty acids.

Table 1: Fatty Acid Composition of Chlamydomonas reinhardtii [1][7]

| Fatty Acid | Abbreviation | Percentage of Total Fatty Acids (%) |

| Palmitic acid | 16:0 | 15 - 25 |

| Hexadecadienoic acid | 16:2(7,10) | 5 - 10 |

| Hexadecatrienoic acid | 16:3(4,7,10) | 2 - 5 |

| This compound | 16:4(4,7,10,13) | 10 - 20 |

| Oleic acid | 18:1(9) | 5 - 15 |

| Linoleic acid | 18:2(9,12) | 10 - 20 |

| α-Linolenic acid | 18:3(9,12,15) | 15 - 25 |

| Stearidonic acid | 18:4(5,9,12,15) | 1 - 5 |

Table 2: Fatty Acid Composition of Selected Marine Diatoms [8][9]

| Fatty Acid | Phaeodactylum tricornutum (%) | Thalassiosira weissflogii (%) |

| Myristic acid (14:0) | 5 - 10 | 8 - 15 |

| Palmitic acid (16:0) | 15 - 25 | 20 - 30 |

| Palmitoleic acid (16:1n-7) | 20 - 40 | 15 - 25 |

| Hexadecadienoic acid (16:2n-4) | 1 - 5 | 2 - 8 |

| Hexadecatrienoic acid (16:3n-3) | 2 - 8 | 5 - 12 |

| This compound (16:4n-1) | 1 - 5 | 3 - 10 |

| Eicosapentaenoic acid (20:5n-3) | 20 - 35 | 10 - 20 |

Experimental Protocols

The study of this compound biosynthesis relies on a combination of techniques for lipid extraction, fatty acid analysis, and enzyme characterization.

Lipid Extraction from Marine Algae

A standard method for extracting total lipids from microalgae is a modification of the Bligh and Dyer method.

Materials:

-

Lyophilized algal biomass

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes

-

Sonicator or bead beater

-

Centrifuge

-

Rotary evaporator or nitrogen stream

Procedure:

-

To a known amount of lyophilized algal biomass (e.g., 100 mg) in a glass centrifuge tube, add 1 ml of methanol and vortex thoroughly.

-

Add 2 ml of chloroform and vortex again.

-

Add 0.8 ml of 0.9% NaCl solution and vortex vigorously to create a biphasic system.

-

For robust cell disruption, sonicate the mixture on ice or use a bead beater with glass beads.

-

Centrifuge the mixture at 2000 x g for 10 minutes to separate the layers.

-

Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette and transfer to a clean, pre-weighed round-bottom flask.

-

Repeat the extraction of the upper aqueous phase and cell debris with another 2 ml of chloroform.

-

Combine the chloroform extracts.

-

Evaporate the solvent using a rotary evaporator or under a gentle stream of nitrogen to obtain the total lipid extract.

-

Determine the dry weight of the lipid extract.

Fatty Acid Methyl Ester (FAME) Preparation and Analysis by Gas Chromatography (GC)

For the analysis of fatty acid composition, the extracted lipids are converted to their fatty acid methyl esters (FAMEs).

Materials:

-

Total lipid extract

-

Methanolic HCl (5% v/v) or BF3-methanol

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

FAME standards

Procedure:

-

To the dried lipid extract, add 2 ml of 5% methanolic HCl.

-

Seal the tube and heat at 80°C for 1-2 hours to allow for transesterification.

-

Cool the tube to room temperature and add 1 ml of hexane and 1 ml of saturated NaCl solution.

-

Vortex the mixture and centrifuge to separate the phases.

-

Carefully collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Analyze the FAMEs by GC-FID using a suitable capillary column (e.g., a polar column like a BPX70).

-

Identify individual FAMEs by comparing their retention times with those of authentic FAME standards.

-

Quantify the fatty acids by integrating the peak areas and expressing them as a percentage of the total fatty acids.

Signaling Pathways and Experimental Workflows

The biosynthesis of this compound is a fundamental metabolic process. The following diagrams, generated using the DOT language for Graphviz, illustrate the key biosynthetic pathway and a typical experimental workflow for its analysis.

Caption: Proposed aerobic biosynthesis pathway of 16:4(n-3) in marine algae.

Caption: Experimental workflow for fatty acid analysis in marine algae.

References

- 1. Detailed Identification of Fatty Acid Isomers Sheds Light on the Probable Precursors of Triacylglycerol Accumulation in Photoautotrophically Grown Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 4. Characterization of fatty acid desaturases reveals stress-induced synthesis of C18 unsaturated fatty acids enriched in triacylglycerol in the oleaginous alga Chromochloris zofingiensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. academic.oup.com [academic.oup.com]

- 7. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 8. algtech.no [algtech.no]

- 9. researchgate.net [researchgate.net]

The Pivotal Role of Hexadecatetraenoic Acid in Modulating Cell Membrane Fluidity: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the role of hexadecatetraenoic acid (HTA), a 16-carbon polyunsaturated fatty acid (PUFA), in modulating the fluidity of cell membranes. This document is intended for researchers, scientists, and drug development professionals interested in the biophysical properties of cellular membranes and their implications for cellular function and therapeutic intervention.

Introduction: The Dynamic Nature of Cell Membranes

The cell membrane is a highly dynamic structure, primarily composed of a lipid bilayer, that not only acts as a physical barrier but also plays a crucial role in numerous cellular processes, including signal transduction, transport of molecules, and cell-cell recognition. The fluidity of this membrane, which refers to the viscosity of the lipid bilayer, is a critical parameter that influences the function of membrane-embedded proteins and the overall integrity of the cell. As a polyunsaturated fatty acid, this compound (C16:4) is incorporated into cellular membranes and significantly influences their biophysical properties.[1] Its four double bonds introduce "kinks" into the acyl chain, disrupting the tight packing of phospholipids and thereby increasing membrane fluidity. This guide delves into the quantitative effects of HTA on membrane fluidity, details the experimental methodologies used to assess these changes, and explores the downstream consequences for cellular signaling pathways.

Quantitative Impact of this compound on Membrane Fluidity

The incorporation of HTA into the phospholipid bilayer leads to quantifiable changes in several biophysical parameters that characterize membrane fluidity. While direct experimental data for HTA is limited in the readily available literature, the effects can be extrapolated from studies on other highly polyunsaturated fatty acids. The primary effects are on the membrane's order parameter and the lateral diffusion of its components.

Data Summary: Biophysical Parameters of HTA-Containing Membranes

| Biophysical Parameter | Description | Expected Effect of HTA Incorporation | Reference Fatty Acid Data (Example) |

| Acyl Chain Order Parameter (S) | A measure of the orientational order of the lipid acyl chains. Higher values indicate a more ordered, less fluid membrane. | Decrease | For a DOPC bilayer, the order parameter is significantly decreased by the presence of unsaturated acyl chains compared to saturated ones.[2][3] |

| Lateral Diffusion Coefficient (D) | The rate at which lipid molecules move laterally within the membrane leaflet. Higher values indicate greater fluidity. | Increase | The diffusion coefficient for lipids in a fluid DOPC bilayer is on the order of 1-10 µm²/s.[4][5] The introduction of more unsaturated fatty acids generally increases this value. |

| Phase Transition Temperature (Tm) | The temperature at which a membrane transitions from a gel-like to a fluid-like state. | Decrease | The presence of unsaturated fatty acids lowers the Tm of a lipid bilayer. |

Note: The table presents expected trends based on the known behavior of polyunsaturated fatty acids. Specific quantitative values for HTA would require direct experimental measurement.

Experimental Protocols for Assessing Membrane Fluidity

Several well-established techniques are employed to measure the fluidity of cellular and model membranes. These methods are crucial for quantifying the impact of HTA.

Fluorescence Anisotropy

Principle: This technique measures the rotational diffusion of a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), embedded in the lipid bilayer. In a more fluid membrane, the probe rotates more freely, leading to lower fluorescence anisotropy.

Detailed Methodology:

-

Liposome or Cell Preparation:

-

Liposomes: Prepare liposomes composed of a defined lipid mixture (e.g., DOPC) with and without the incorporation of a specific mole percentage of this compound. This can be achieved by the thin-film hydration method followed by extrusion to obtain unilamellar vesicles of a specific size.

-

Cells: Culture cells of interest and supplement the growth medium with HTA to allow for its incorporation into the cell membranes. A control group without HTA supplementation is essential.

-

-

Probe Labeling:

-

Incubate the prepared liposomes or cells with a fluorescent probe like DPH. DPH is hydrophobic and readily partitions into the lipid bilayer.

-

-

Fluorescence Measurement:

-

Use a fluorometer equipped with polarizers to measure the fluorescence anisotropy (r). The sample is excited with vertically polarized light, and the fluorescence emission is measured in both vertical (I_VV) and horizontal (I_VH) orientations.

-

The anisotropy is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where G is a correction factor for the instrument's differential sensitivity to the two polarization directions.

-

-

Data Interpretation:

-

A decrease in the measured fluorescence anisotropy value indicates an increase in membrane fluidity.

-

Fluorescence Recovery After Photobleaching (FRAP)

Principle: FRAP measures the lateral diffusion of fluorescently labeled molecules within the membrane. A small region of the membrane is photobleached with a high-intensity laser, and the rate of fluorescence recovery in that region, as unbleached molecules diffuse in, is measured. A faster recovery rate corresponds to a higher diffusion coefficient and thus greater membrane fluidity.

Detailed Methodology:

-

Fluorescent Labeling: Label the membrane with a fluorescent lipid analog (e.g., a fluorescently tagged phospholipid).

-

Image Acquisition: Acquire a pre-bleach image of the membrane using a confocal microscope.

-

Photobleaching: Use a high-intensity laser to bleach a defined region of interest (ROI) in the membrane.

-

Post-Bleach Imaging: Acquire a time-series of images of the bleached region at low laser intensity to monitor the recovery of fluorescence.

-

Data Analysis:

Laurdan Generalized Polarization (GP)

Principle: The fluorescent probe Laurdan exhibits a spectral shift in its emission depending on the polarity of its environment, which is related to the degree of water penetration into the lipid bilayer. In more ordered, less fluid membranes, water penetration is lower, and the emission maximum is blue-shifted. In more fluid membranes, water penetration is higher, causing a red-shift in the emission. The Generalized Polarization (GP) value is calculated from the intensities at two emission wavelengths and provides a ratiometric measure of membrane order.

Detailed Methodology:

-

Probe Labeling: Incubate liposomes or cells with Laurdan.

-

Fluorescence Spectroscopy: Measure the fluorescence emission intensity at two wavelengths, typically around 440 nm (for the ordered phase) and 490 nm (for the disordered phase), while exciting at around 350 nm.

-

GP Calculation: Calculate the GP value using the formula: GP = (I_440 - I_490) / (I_440 + I_490).

-

Data Interpretation: A lower GP value indicates a more fluid and disordered membrane environment.

HTA-Modulated Signaling Pathways: The Role of Lipid Rafts

Changes in membrane fluidity induced by HTA can have profound effects on cellular signaling by altering the organization and function of membrane microdomains known as lipid rafts.[8][9][10] These are small, dynamic, sterol- and sphingolipid-enriched domains that compartmentalize cellular processes.[11][12] The incorporation of PUFAs like HTA can alter the composition and stability of lipid rafts, thereby modulating the activity of raft-associated signaling proteins.[8][13][14]

Disruption of Lipid Raft Integrity

The kinked structure of HTA is sterically incompatible with the tight packing of saturated lipids and cholesterol in lipid rafts.[13] Its incorporation into the membrane is thought to disrupt the formation and stability of these microdomains. This can lead to the displacement of signaling proteins from the rafts, altering their ability to interact with other components of a signaling cascade.

G-Protein Coupled Receptor (GPCR) Signaling

Many GPCRs are localized to lipid rafts, and their signaling is dependent on the integrity of these domains. By increasing membrane fluidity and disrupting rafts, HTA can modulate GPCR signaling pathways.

Caption: HTA's effect on GPCR signaling in lipid rafts.

Diagram Description: This diagram illustrates a simplified GPCR signaling pathway typically localized within a lipid raft. The incorporation of HTA into the membrane increases fluidity, which can disrupt the integrity of the lipid raft. This disruption can lead to the dissociation of the GPCR, G-protein, and effector enzyme, thereby attenuating the downstream signaling cascade that leads to a cellular response.

Experimental Workflow for Studying HTA's Effect on Signaling

Caption: Workflow for investigating HTA's impact on signaling.

Conclusion and Future Directions

This compound plays a significant role in increasing cell membrane fluidity. This biophysical change has direct consequences for the spatial organization of the membrane, particularly the integrity of lipid rafts, which in turn can modulate critical cellular signaling pathways. For researchers and drug development professionals, understanding the precise effects of HTA and other PUFAs on membrane properties opens up new avenues for therapeutic intervention. By targeting membrane fluidity, it may be possible to modulate the activity of membrane-associated proteins involved in various diseases, including cancer and inflammatory disorders.

Future research should focus on obtaining more precise quantitative data on the effects of specific isomers of HTA on membrane biophysical parameters. Furthermore, elucidating the full spectrum of signaling pathways that are sensitive to HTA-induced changes in membrane fluidity will be crucial for the development of targeted therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. lipid.phys.cmu.edu [lipid.phys.cmu.edu]

- 3. saizlab.bme.ucdavis.edu [saizlab.bme.ucdavis.edu]

- 4. FRAP to Characterize Molecular Diffusion and Interaction in Various Membrane Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. osti.gov [osti.gov]

- 6. Determination of diffusion coefficients in live cells using fluorescence recovery after photobleaching with wide-field fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simplified equation to extract diffusion coefficients from confocal FRAP data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Membrane lipid raft organization is uniquely modified by n-3 polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biology.kenyon.edu [biology.kenyon.edu]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Polyunsaturated fatty acids and membrane organization: The balance between immunotherapy and susceptibility to infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rupress.org [rupress.org]

An In-depth Technical Guide on the Core Functions of (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid, a polyunsaturated fatty acid (PUFA) with the notation C16:4 (n-3), is a molecule of growing interest in the scientific community. Primarily found in marine sources such as algae (e.g., Ulva fasciata, Ulva linza) and certain zooplankton like Daphnia galeata, this fatty acid plays a multifaceted role in biological systems.[1] As a constituent of cell membranes, it influences their fluidity and can modulate the activity of membrane-bound proteins and signaling pathways. Furthermore, it is recognized as an intermediate in the biosynthesis of docosahexaenoic acid (DHA). This guide provides a comprehensive overview of the known functions of (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid, with a focus on its implications for drug development, supported by quantitative data and detailed experimental methodologies.

Core Biological Functions and Postulated Mechanisms of Action

The biological activities of (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid are intrinsically linked to its structure as a PUFA. Its functions can be broadly categorized as follows:

-

Modulation of Cell Membrane Properties: The cis double bonds in the acyl chain introduce kinks, which increase the fluidity of the phospholipid bilayer. This can have downstream effects on cellular processes such as endocytosis, exocytosis, and the function of integral membrane proteins like receptors and ion channels.

-

Regulation of Gene Expression: Like other PUFAs, it is suggested that this molecule can influence the expression of genes involved in inflammatory responses and cellular signaling.[1] This can occur through various mechanisms, including the activation of transcription factors such as peroxisome proliferator-activated receptors (PPARs).

-

Anti-inflammatory Potential: Through its metabolism, this fatty acid may give rise to metabolites with anti-inflammatory properties, a characteristic shared with other omega-3 fatty acids. However, the specific pathways and mediators for this particular molecule are still under investigation.

-

Induction of Chemotherapy Resistance: A pivotal function with significant implications for drug development is its ability to induce resistance to chemotherapy. Research has demonstrated that this fatty acid can neutralize the efficacy of chemotherapeutic agents in preclinical models.[2][3][4][5][6]

Signaling and Functional Pathways

While a specific, detailed signaling cascade for (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid has not been fully elucidated, its known biological effects can be represented in a logical workflow. The following diagram illustrates the proposed functional pathway from its sources to its ultimate impact on cellular processes and therapeutic outcomes.

Caption: Functional overview of (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the effects of (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid.

Table 1: Concentration of (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic Acid in Fish Oils and Impact on Plasma Levels

| Source/Matrix | Concentration of C16:4 (n-3) | Peak Plasma Concentration after Ingestion | Reference |

| Fish Oil Brand 1 | 0.2 µM | Up to 20-fold increase from baseline | [2][3] |

| Fish Oil Brand 2 | 1.5 µM | Up to 20-fold increase from baseline | [2][3] |

| Fish Oil Brand 3 | 5.7 µM | Up to 20-fold increase from baseline | [2][3] |

| Herring | High levels | Elevated plasma levels | [2][3] |

| Mackerel | High levels | Elevated plasma levels | [2][3] |

| Salmon | Low levels | Not specified | [2] |

| Tuna | Low levels | Not specified | [2] |

Table 2: In Vivo Chemoresistance Induced by Fish Oil Containing (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic Acid

| Treatment Group | Tumor Volume Difference vs. Vehicle Control (mm³) | P-value | Reference |

| Cisplatin + 1 µL Fish Oil | 44.1 | > .99 | [2] |

Table 3: Cytotoxic Activity

| Organism/Cell Line | Concentration for Effect | Observed Effect | Reference |

| Starfish (Asterina pectinifera) Embryos | Not specified | Inhibition of embryonic development | Murakami et al., 1989 |

Detailed Experimental Protocols

Quantification of (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic Acid in Fish Oil and Human Plasma

-

Sample Preparation: Fish oil samples were diluted in an appropriate organic solvent. For plasma samples, a lipid extraction was performed using a modified Folch or Bligh-Dyer method.

-

Derivatization: The extracted fatty acids were converted to fatty acid methyl esters (FAMEs) using a suitable derivatization agent, such as boron trifluoride in methanol.

-

Analytical Method: FAMEs were analyzed by gas chromatography-mass spectrometry (GC-MS). The identification and quantification of the C16:4 (n-3) FAME were achieved by comparing its retention time and mass spectrum with that of a certified reference standard. An internal standard (e.g., a deuterated fatty acid) was used for accurate quantification.

-

Human Study Design: Healthy volunteers were administered a standard daily dose (e.g., 10 mL) of fish oil. Blood samples were collected at baseline and at various time points post-ingestion to determine the pharmacokinetic profile of the fatty acid in plasma.[2][3]

In Vivo Murine Model of Chemotherapy Resistance

-

Animal Model: Immunocompromised mice (e.g., nude mice) were used.

-

Tumor Xenograft: Human tumor cells (e.g., A549 lung cancer cells) were subcutaneously injected into the flanks of the mice. Tumors were allowed to grow to a palpable size.

-

Treatment Groups:

-

Vehicle control

-

Cisplatin alone

-

Cisplatin in combination with fish oil containing a known concentration of (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid.

-

-

Drug Administration: Cisplatin was administered intravenously. Fish oil was administered orally or intraperitoneally.

-

Endpoint Measurement: Tumor volume was measured regularly using calipers. The difference in tumor growth between the treatment groups was used to assess the chemoresistance-inducing effect of the fatty acid.[2][7]

Cytotoxicity Assay on Starfish Embryos

-

Organism: Fertilized eggs of the starfish Asterina pectinifera.

-

Treatment: Embryos were cultured in seawater containing various concentrations of the isolated polyunsaturated fatty acid.

-

Observation: The development of the embryos was observed microscopically over time.

-

Endpoint: The inhibition of cell division and embryonic development at different stages was recorded to determine the cytotoxic effect of the compound. (As detailed in Murakami et al., 1989).

Conclusion and Future Directions

(4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid is a biologically active PUFA with diverse functions. While its roles in modulating membrane fluidity and gene expression are consistent with other omega-3 fatty acids, its potent ability to induce resistance to chemotherapy presents a significant challenge and an area of critical importance for cancer therapy and drug development. The finding that readily available fish oil supplements can contain sufficient levels of this fatty acid to potentially interfere with cancer treatment warrants further investigation and clinical consideration.[2][3]

Future research should focus on several key areas:

-

Elucidation of the Molecular Mechanism of Chemoresistance: Identifying the specific signaling pathways activated by this fatty acid in macrophages and other immune cells is crucial for developing strategies to overcome this resistance.

-

Screening for Inhibitors: Developing small molecules or antibodies that can block the interaction of this fatty acid with its cellular targets could lead to novel co-therapies to enhance the efficacy of chemotherapy.

-

Investigation of Anti-inflammatory and Other Therapeutic Potentials: A more in-depth study of the anti-inflammatory properties of this molecule and its metabolites could reveal new therapeutic applications.

-

Standardization of PUFA Content in Supplements: The significant variation in the concentration of this fatty acid in commercial fish oil supplements highlights the need for better characterization and standardization of these products, especially for use by patients undergoing chemotherapy.

References

- 1. (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid | C16H24O2 | CID 5312433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Increased Plasma Levels of Chemoresistance-Inducing Fatty Acid 16:4(n-3) After Consumption of Fish and Fish Oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Could Fish Oil Cause Chemo-Resistance in Cancer Patients? | Consultant360 [consultant360.com]

- 4. Fish oil reduces effectiveness of chemotherapy | EurekAlert! [eurekalert.org]

- 5. Fatty Acids in Humans, Fish May Induce Chemo Resistance [medscape.com]

- 6. researchgate.net [researchgate.net]

- 7. Dietary fish oil sensitizes A549 lung xenografts to doxorubicin chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Hexadecatetraenoic Acid: A Precursor to Novel Signaling Molecules in Health and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecatetraenoic acid (HTA), a 16-carbon polyunsaturated fatty acid (PUFA) with four double bonds, is emerging from the shadow of its more famous long-chain counterparts to reveal a significant role in cellular signaling.[1] Predominantly found in marine algae and certain plants, this molecule is not just an intermediate in the biosynthesis of longer-chain fatty acids like docosahexaenoic acid (DHA) but also serves as a precursor to a unique class of signaling molecules with profound biological activities.[1] This technical guide provides a comprehensive overview of the metabolic pathways of HTA, the signaling cascades initiated by its derivatives, and the experimental methodologies crucial for their investigation. The content herein is curated for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting HTA metabolic and signaling pathways.

Biosynthesis and Occurrence of this compound

This compound exists in several isomeric forms, with the position of the double bonds dictating its biological function. One of the most studied isomers is the omega-3 fatty acid, hexadeca-4,7,10,13-tetraenoic acid (16:4(n-3)). HTA is abundant in various marine algae, making it a component of the marine food web.[1][2] In plants, the precursor hexadecatrienoic acid (16:3) is a key component of chloroplast membranes and is particularly prevalent in what are known as "16:3 plants".[1]

This compound as a Precursor to Signaling Molecules in Plants: The Hexadecanoid Pathway

In plants, hexadecatrienoic acid (16:3) is a substrate for the lipoxygenase (LOX) pathway, leading to the production of a class of oxylipins known as hexadecanoids. This pathway is analogous to the octadecanoid pathway that synthesizes jasmonic acid from linolenic acid (18:3). The key enzymatic steps are:

-

Oxygenation by Lipoxygenase (LOX): Specific plant LOX enzymes convert 16:3 into various hydroperoxy derivatives.

-

Conversion to an Allene Oxide: The hydroperoxy derivatives are then converted to an unstable allene oxide by allene oxide synthase (AOS).[1][3][4][5]

-

Cyclization: Allene oxide cyclase (AOC) catalyzes the cyclization of the allene oxide to form dinor-12-oxo-phytodienoic acid (dn-OPDA), a precursor to jasmonic acid-like signaling molecules.[1][3][4][5]

These HTA-derived signaling molecules are crucial for plant defense responses against pathogens and pests.[1] The levels of dn-OPDA have been shown to increase dramatically in response to wounding, highlighting its role in stress signaling.[6][7]

References

- 1. mdpi.com [mdpi.com]

- 2. Quantitation of the octadecanoid 12-oxo-phytodienoic acid, a signalling compound in plant mechanotransduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Jasmonate biosynthesis and the allene oxide cyclase family of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pflanzenphysiologie.uni-hohenheim.de [pflanzenphysiologie.uni-hohenheim.de]

- 6. Dinor-oxo-phytodienoic acid: A new hexadecanoid signal in the jasmonate family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dinor-oxo-phytodienoic acid: a new hexadecanoid signal in the jasmonate family. [sonar.ch]

The Sentinel Molecule: A Technical Guide to the Role of Hexadecatetraenoic Acid in Plant Defense

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate arms race between plants and their aggressors, a fascinating array of chemical defenses has evolved. Among these, lipid-derived signaling molecules, known as oxylipins, play a pivotal role in orchestrating inducible defense responses. This technical guide delves into the core of one such signaling cascade: the hexadecanoid pathway, initiated by the C16 polyunsaturated fatty acid, hexadecatetraenoic acid. While often overshadowed by its C18 counterpart, the octadecanoid pathway, the hexadecanoid pathway represents a crucial and distinct layer of plant immunity, particularly in a subset of plant species. This document provides an in-depth exploration of the biosynthesis of this compound, its conversion into potent signaling molecules, the quantitative dynamics of this pathway during stress, and detailed experimental protocols for its investigation. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to explore this vital aspect of plant defense.

Data Presentation: Quantitative Insights into the Hexadecanoid Pathway

The activation of plant defense responses is marked by rapid changes in the levels of signaling molecules. While extensive quantitative data for this compound itself is not widely available, its downstream product, dinor-12-oxo-phytodienoic acid (dn-OPDA), serves as a reliable indicator of hexadecanoid pathway induction. The following table summarizes the quantitative changes of dn-OPDA upon mechanical wounding in Arabidopsis thaliana and potato (Solanum tuberosum).

| Plant Species | Treatment | Analyte | Basal Level (ng/g FW) | Induced Level (ng/g FW) | Fold Increase | Time Point | Reference |

| Arabidopsis thaliana | Wounding | dn-OPDA | Not Detected | ~250 | - | 1 hour | [1] |

| Solanum tuberosum (Potato) | Wounding | dn-OPDA | ~50 | ~800 | 16 | 1 hour | [1] |

Biosynthesis and Signaling Pathway of this compound-Derived Defenses

The journey from a membrane lipid to a potent defense signal is a multi-step enzymatic cascade primarily occurring in the chloroplasts. This process, known as the hexadecanoid pathway, is analogous to the well-characterized octadecanoid pathway that synthesizes jasmonic acid from α-linolenic acid (18:3).

The Hexadecanoid Pathway

The biosynthesis of this compound-derived signaling molecules begins with the release of (7Z,10Z,13Z)-hexadecatrienoic acid (16:3) from chloroplast membranes. This fatty acid is a characteristic component of galactolipids in so-called "16:3 plants"[1][2]. Once released, it enters the hexadecanoid pathway.

The key enzymatic steps are:

-

Lipoxygenase (LOX) Action: Hexadecatrienoic acid is oxygenated by a lipoxygenase enzyme to form a hydroperoxy derivative[2].

-

Allene Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC) Activity: The unstable hydroperoxide is then converted by allene oxide synthase and subsequently cyclized by allene oxide cyclase to produce dinor-12-oxo-phytodienoic acid (dn-OPDA)[1][2].

-

Downstream Signaling: dn-OPDA and other related hexadecanoids act as signaling molecules, modulating the expression of defense-related genes, leading to the production of antimicrobial compounds and anti-herbivore deterrents[2][3].

Below is a diagram illustrating the hexadecanoid signaling pathway.

References

Hexadecatetraenoic Acid: A Technical Guide to its Impact on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction to Hexadecatetraenoic Acid (HDTA)

This compound (HDTA) is a 16-carbon polyunsaturated fatty acid (PUFA) with four double bonds. Various isomers of HDTA exist, with the position of the double bonds influencing their biological activity. One of the most studied isomers is the omega-3 fatty acid, 16:4(n-3). HDTA is found in various marine organisms and some plants and is a precursor for the biosynthesis of longer-chain PUFAs like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). Emerging research indicates that HDTA itself possesses bioactive properties, including the ability to modulate gene expression, which has significant implications for cellular processes, inflammation, and metabolism. This technical guide provides an in-depth overview of the known and potential impacts of HDTA on gene expression, including the underlying molecular mechanisms, quantitative data from related compounds, detailed experimental protocols, and visualizations of key signaling pathways.

Mechanisms of Action: How HDTA Influences Gene Expression

Polyunsaturated fatty acids, including HDTA, exert their effects on gene expression primarily through two key mechanisms: activation of cell surface G protein-coupled receptors and modulation of nuclear receptor activity.

G Protein-Coupled Receptor 120 (GPR120)

GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4) is a receptor for medium and long-chain fatty acids, including omega-3 PUFAs.[1] Activation of GPR120 by fatty acids can initiate downstream signaling cascades that lead to the modulation of gene expression, particularly those involved in inflammation and metabolism.[2] The binding of a fatty acid ligand, such as potentially HDTA, to GPR120 can lead to the recruitment of β-arrestin 2. This interaction can inhibit the transforming growth factor-β-activated kinase 1 (TAK1), a key signaling node in the inflammatory pathways triggered by Toll-like receptors (TLRs) and tumor necrosis factor-alpha (TNF-α).[1] By inhibiting TAK1, GPR120 activation can suppress the downstream activation of transcription factors like NF-κB and AP-1, leading to a reduction in the expression of pro-inflammatory genes.[3]

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that function as ligand-activated transcription factors. There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. Fatty acids and their derivatives are natural ligands for PPARs.[4] Upon ligand binding, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[5]

-

PPARγ: This isoform is highly expressed in adipose tissue and macrophages. Its activation is associated with adipogenesis, lipid metabolism, and anti-inflammatory responses. Activation of PPARγ can inhibit the expression of pro-inflammatory genes by antagonizing the activity of transcription factors such as NF-κB.[6]

-

PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and muscle, PPARα activation leads to the upregulation of genes involved in fatty acid oxidation.[4][7]

While direct evidence for specific HDTA isomers as potent PPAR ligands is still emerging, the structural similarities to other known PPAR-activating PUFAs suggest that HDTA likely modulates gene expression through these nuclear receptors.

Quantitative Data on Gene Expression Changes

Direct, comprehensive quantitative data on gene expression changes induced specifically by this compound is limited in publicly available literature. However, studies on other n-3 PUFAs, such as EPA and DHA, provide valuable insights into the potential effects of HDTA, particularly on inflammatory gene expression. The following tables summarize data from studies on related fatty acids, which can be used as a reference for hypothesizing the effects of HDTA.

Table 1: Effect of EPA and DHA on the Expression of Inflammatory Genes in THP-1 Macrophages

| Gene | Function | Fold Change (50 µM EPA) | Fold Change (50 µM DHA) | Reference |

| NF-κB Pathway | ||||

| AKT1 | Serine/threonine-protein kinase | ↓ | NS | [8] |

| MAPK1 | Mitogen-activated protein kinase 1 | ↓ | NS | [8] |

| NFKB1 | Nuclear factor kappa B subunit 1 | ↓ | NS | [8] |

| Pro-inflammatory Cytokines | ||||

| IL1B | Interleukin 1 beta | ↓ | ↓ | [8] |

| TNF | Tumor necrosis factor | ↓ | ↓ | [8] |

| MCP1 (CCL2) | Monocyte chemoattractant protein 1 | ↓ | ↓ | [8] |

| Eicosanoid Synthesis | ||||

| PTGS2 (COX-2) | Prostaglandin-endoperoxide synthase 2 | NS | ↓ | [8] |

| ALOX5 | Arachidonate 5-lipoxygenase | ↓ | ↓ | [8] |

| Oxidative Stress | ||||

| NOS2 | Nitric oxide synthase 2, inducible | ↓ | ↓ | [8] |

| MGST1 | Microsomal glutathione S-transferase 1 | ↑ | ↑ | [8] |

Data is derived from a study on THP-1 macrophages treated for 24 hours.[8] "↓" indicates a decrease in expression, "↑" indicates an increase, and "NS" indicates a non-significant change.

Table 2: Regulation of PPAR Target Genes by Oxohexadecenoic Acids in Adipocytes

| Gene | Function | Regulation by (7E)-9-oxohexadec-7-enoic acid | Regulation by (10E)-9-oxohexadec-10-enoic acid | Reference |

| PPARγ | Adipogenesis, lipid metabolism | Transient upregulation | Transient upregulation | [6] |

| C/EBPα | Adipogenesis | Transient upregulation | Transient upregulation | [6] |

| Adiponectin | Insulin-sensitizing adipokine | Upregulation | Upregulation | [6] |

| Pro-inflammatory Cytokines | Inflammation | Repression | Repression | [6] |

This table is based on a study of two oxo-fatty acids derived from a marine alga, which demonstrated PPARα and -γ dual agonism.[6]

Experimental Protocols

The following sections provide detailed model protocols for investigating the impact of this compound on gene expression in a cell culture system. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.

Preparation of this compound for Cell Culture

Objective: To prepare a stock solution of this compound and dilute it to a working concentration for treating cultured cells.

Materials:

-

This compound (specific isomer)

-

Ethanol (anhydrous, cell culture grade)

-

Sterile, amber glass vials or tubes

-

Sterile, fatty acid-free bovine serum albumin (BSA) solution (e.g., 10% w/v in PBS)

-

Cell culture medium

-

Sterile filters (0.22 µm)

Protocol:

-

Stock Solution Preparation (e.g., 100 mM in Ethanol): a. In a sterile, amber glass vial, dissolve a known amount of this compound in anhydrous ethanol to achieve a final concentration of 100 mM. b. Vortex thoroughly until the fatty acid is completely dissolved. c. Store the stock solution at -80°C under an inert gas (e.g., argon or nitrogen) to prevent oxidation.

-

Preparation of Fatty Acid-BSA Complex (e.g., 10 mM): a. Warm the 10% BSA solution to 37°C. b. In a sterile tube, slowly add the 100 mM ethanolic stock solution of this compound to the warm BSA solution while gently vortexing to achieve a final fatty acid concentration of 10 mM (this results in a molar ratio of fatty acid to BSA of approximately 6:1). c. Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation. d. Filter-sterilize the fatty acid-BSA complex using a 0.22 µm filter. e. Aliquot and store at -20°C for short-term use or -80°C for long-term storage.

-

Preparation of Working Solution: a. Thaw the fatty acid-BSA complex at 37°C. b. Dilute the complex in pre-warmed cell culture medium to the desired final concentration (e.g., 10-100 µM). c. Prepare a vehicle control using the BSA solution and ethanol at the same final concentrations as the fatty acid-treated samples.

Cell Treatment and RNA Extraction

Objective: To treat cultured cells with this compound and extract high-quality RNA for gene expression analysis.

Materials:

-

Cultured cells (e.g., RAW 264.7 macrophages, 3T3-L1 preadipocytes)

-

Complete cell culture medium

-

This compound working solution and vehicle control

-

Phosphate-buffered saline (PBS)

-

RNA extraction kit (e.g., TRIzol, RNeasy Mini Kit)

-

RNase-free water

Protocol:

-

Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Cell Treatment: a. Remove the existing culture medium. b. Add the prepared this compound working solution or the vehicle control to the cells. c. Incubate for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

RNA Extraction: a. At the end of the treatment period, remove the medium and wash the cells once with ice-cold PBS. b. Lyse the cells directly in the culture plate using the lysis buffer from the chosen RNA extraction kit. c. Proceed with RNA extraction according to the manufacturer's protocol. d. Elute the RNA in RNase-free water. e. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

Gene Expression Analysis by RT-qPCR

Objective: To quantify the expression of specific target genes in response to this compound treatment.

Materials:

-

Extracted RNA

-

Reverse transcription kit

-

qPCR primers for target and reference genes

-

SYBR Green or TaqMan qPCR master mix

-

qPCR instrument

Protocol:

-

Reverse Transcription: a. Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit according to the manufacturer's instructions.

-

qPCR Reaction Setup: a. Prepare a qPCR master mix containing the qPCR mix, forward and reverse primers, and cDNA template. b. Aliquot the master mix into a qPCR plate. c. Include no-template controls (NTCs) for each primer set.

-

qPCR Run: a. Run the qPCR plate on a real-time PCR instrument using an appropriate cycling protocol.

-

Data Analysis: a. Determine the cycle threshold (Ct) values for each gene in each sample. b. Normalize the Ct values of the target genes to the Ct values of one or more stable reference genes (e.g., GAPDH, ACTB). c. Calculate the relative fold change in gene expression using the ΔΔCt method.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound on gene expression.

Caption: GPR120 signaling pathway activated by HDTA.

Caption: PPAR signaling pathway activated by HDTA.

Caption: Experimental workflow for gene expression analysis.

Conclusion and Future Directions

This compound is a bioactive polyunsaturated fatty acid with the potential to significantly impact gene expression, particularly in the contexts of inflammation and metabolism. The primary mechanisms of action are likely mediated through the activation of GPR120 and PPARs, leading to the modulation of key signaling pathways and transcription factors. While direct quantitative data on HDTA's effects on the transcriptome is still limited, research on related n-3 PUFAs provides a strong foundation for understanding its potential biological roles.

For researchers and drug development professionals, further investigation into the specific effects of different HDTA isomers on a variety of cell types is warranted. High-throughput transcriptomic studies, such as RNA-sequencing, will be crucial for elucidating the full spectrum of genes regulated by HDTA and for identifying novel therapeutic targets. The detailed protocols and pathway visualizations provided in this guide offer a framework for designing and executing such studies, ultimately paving the way for a deeper understanding of the physiological and pharmacological significance of this compound.

References

- 1. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Meta-analysis of primary target genes of peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluations of marine oxohexadecenoic acids: PPARα/γ dual agonism and anti-diabetic target gene effects [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

Investigating the Anti-Inflammatory Properties of Hexadecatetraenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecatetraenoic acid (HDTA), a 16-carbon polyunsaturated fatty acid (PUFA) with four double bonds, is emerging as a molecule of interest in the field of inflammation research. While less studied than its longer-chain counterparts like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), preliminary evidence suggests that HDTA may possess significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks required to investigate the anti-inflammatory potential of HDTA. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to explore its mechanisms of action, quantify its effects, and visualize its role in key signaling pathways. This document synthesizes established protocols for assessing anti-inflammatory activity and adapts them for the specific investigation of HDTA, providing a roadmap for future research in this promising area.

Introduction to this compound and Inflammation

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the healing process, chronic inflammation is implicated in a wide range of pathologies, including cardiovascular disease, autoimmune disorders, and cancer. Polyunsaturated fatty acids have long been recognized for their ability to modulate inflammatory responses.[1] HDTA, found in sources such as marine algae and certain plants, is a precursor to longer-chain fatty acids and may also have intrinsic biological activity.[2] Its potential to modulate key inflammatory pathways warrants a thorough investigation.

Potential Anti-Inflammatory Mechanisms of Action

Based on the known mechanisms of other PUFAs, HDTA may exert its anti-inflammatory effects through several key pathways. These include the inhibition of pro-inflammatory enzymes, modulation of cytokine production, and activation of nuclear receptors that regulate inflammatory gene expression.

Inhibition of Pro-Inflammatory Enzymes

Cyclooxygenases (COX) and lipoxygenases (LOX) are key enzymes in the biosynthesis of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes.[3][4] Inhibition of these enzymes is a major target for anti-inflammatory drugs.[5] It is hypothesized that HDTA may compete with arachidonic acid (AA) for the active sites of these enzymes, thereby reducing the production of inflammatory mediators.

Modulation of Pro-Inflammatory Cytokines

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), play a central role in orchestrating the inflammatory response.[6][7] The overproduction of these cytokines is a hallmark of many chronic inflammatory diseases. Omega-3 fatty acids have been shown to suppress the production of these cytokines.[1][8] HDTA may similarly influence the signaling pathways that lead to the transcription and release of TNF-α and IL-6.

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that act as transcription factors to regulate the expression of genes involved in lipid metabolism and inflammation.[9] Activation of PPARs, particularly PPAR-γ, by fatty acid ligands can lead to the transrepression of pro-inflammatory genes, including those for TNF-α and IL-6.[10]

Regulation of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that controls the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[11] The inhibition of NF-κB activation is a key mechanism for controlling inflammation.[12] It is plausible that HDTA or its metabolites could interfere with the signaling cascade that leads to NF-κB activation.

Data Presentation: Quantitative Analysis of Anti-Inflammatory Effects